1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea
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Overview
Description
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea is a heterocyclic compound that contains a thiourea group attached to a phenyl ring and a 1,3,4-thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-amino-1,3,4-thiadiazole in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield corresponding amines.
Substitution: The phenyl ring and thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)urea: Similar structure but with a urea group instead of a thiourea group.
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)guanidine: Contains a guanidine group instead of a thiourea group.
1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiosemicarbazide: Contains a thiosemicarbazide group
Uniqueness: 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea is unique due to its specific combination of a phenyl ring, thiourea group, and 1,3,4-thiadiazole ring.
Properties
IUPAC Name |
1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHGRXUQXQHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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